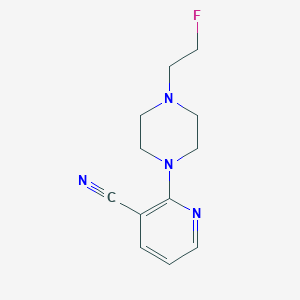
2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile, also known as FEN, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of nicotinic acetylcholine receptor agonists and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Antibacterial Agent Research
Research has identified compounds related to 2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile as potential antibacterial agents. Fluorinated piperazine and nicotinonitrile fused quinazoline derivatives, which are structurally similar, have shown promising results against multidrug-resistant strains and are non-toxic to human cells at effective concentrations. This suggests potential for developing new antibacterial drugs (Patel et al., 2020).
Kinetics in Carbon Capture Systems
In the field of carbon capture, compounds containing piperazine, such as this compound, have been studied for their reaction kinetics. Piperazine is an efficient amine for capturing CO2, but it can form carcinogenic by-products when exposed to nitrogen oxides. Understanding these reactions is crucial for improving the safety and efficiency of CO2 capture systems (Goldman et al., 2013).
Application in Luminescent Materials
Piperazine substituted naphthalimide compounds, closely related to the compound , have been synthesized and studied for their luminescent properties. These compounds are of interest for their potential applications in developing new materials with specific optical properties, such as fluorescence responsive to pH changes, making them suitable for sensors and imaging applications (Gan et al., 2003).
Alzheimer's Disease Research
Research involving similar fluorinated piperazine compounds has been conducted in the context of Alzheimer's disease. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound with structural similarities, has been used in PET imaging to study serotonin receptors in the brains of Alzheimer's disease patients. This research is crucial for understanding the neurochemical changes in Alzheimer's and developing effective treatments (Kepe et al., 2006).
特性
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-3-5-16-6-8-17(9-7-16)12-11(10-14)2-1-4-15-12/h1-2,4H,3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABKJWWYPCRDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

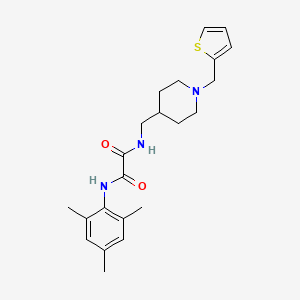
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)



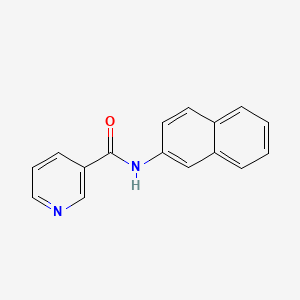
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)
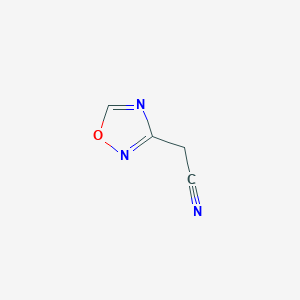
![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)

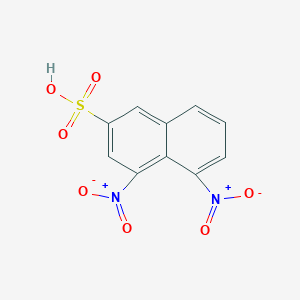
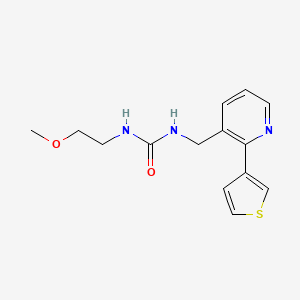
![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)